Doxofylline Impurity 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Possible Areas of Research:

While concrete details are unavailable, Doxofylline Impurity 1 might hold some research potential in a few areas:

- Understanding degradation pathways: Since impurities can arise during the manufacturing or storage of Doxofylline, studying Doxofylline Impurity 1 could help researchers understand the degradation pathways of the drug and develop strategies to improve its stability [Source: Pharmaffiliates, "Doxofylline-impurities", ].

- Impurity impact on drug action: Research could explore whether Doxofylline Impurity 1 interacts with the intended targets of Doxofylline or has any off-target effects. This information would be crucial for ensuring the safety and efficacy of Doxofylline [Source: SimSon Pharma, "Descarbonyl Doxofylline | CAS No- 1429636-74-7", ].

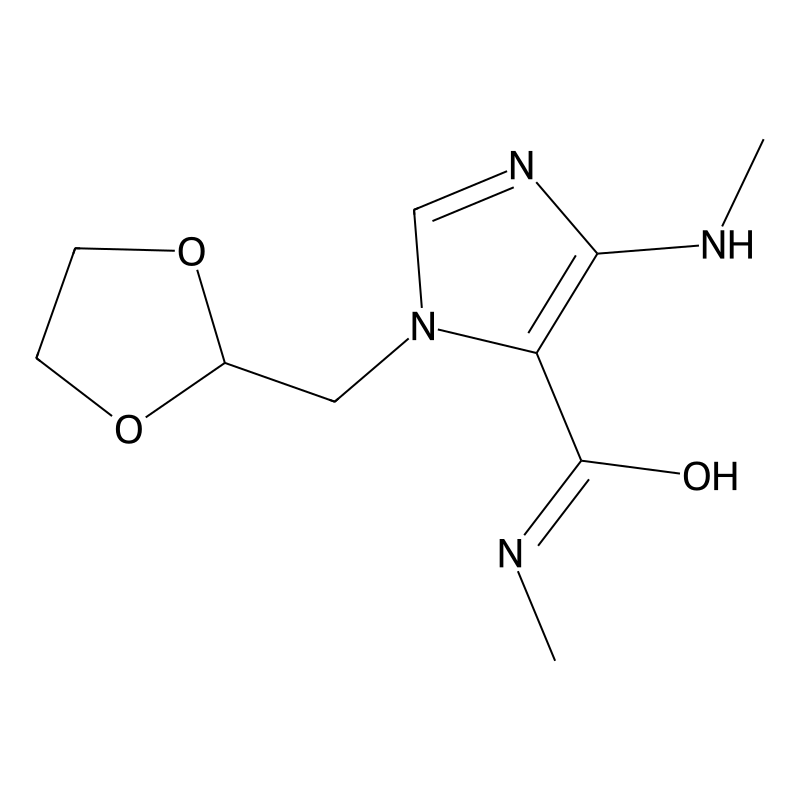

Doxofylline Impurity 1, chemically known as 1-((1,3-dioxolan-2-yl)methyl)-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide, is a compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol. This compound is categorized as an impurity associated with Doxofylline, a drug primarily used for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles, making the characterization of such impurities crucial for quality control in pharmaceutical manufacturing .

Doxofylline Impurity 1 is not a therapeutic agent itself, and its mechanism of action is not relevant in the context of Doxofylline's function.

Safety information on Doxofylline Impurity 1 is not publicly available. However, considering its presence as an impurity in a medication, it's essential to ensure it doesn't contribute to any adverse effects. Regulatory bodies like the FDA have strict guidelines for impurity levels in pharmaceuticals [].

- Oxidation: The compound may be oxidized to form more complex structures or degrade into simpler substances.

- Reduction: Reduction reactions could potentially alter the functional groups present in the molecule, impacting its biological activity.

- Substitution: Substitution reactions may occur at various positions on the imidazole ring or the dioxolane moiety, leading to new derivatives with altered properties .

The synthesis of Doxofylline Impurity 1 typically involves several steps, including:

- Dioxolane Formation: The precursor compounds are reacted under controlled conditions to form the dioxolane structure.

- Imidazole Ring Construction: The imidazole ring is constructed through cyclization reactions involving appropriate reagents.

- Final Assembly: The final compound is obtained through amide bond formation, which links the various functional groups together.

Specific synthetic routes may vary based on the desired purity and yield, and methods such as chromatography are often employed for purification .

Doxofylline Impurity 1 primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its characterization is vital for ensuring the purity of Doxofylline formulations. Additionally, understanding its properties can aid in developing more effective formulations by minimizing undesirable impurities .

Interaction studies involving Doxofylline Impurity 1 focus on its potential effects when co-administered with other drugs. These studies are crucial for assessing the safety profile of Doxofylline formulations. Impurities like Doxofylline Impurity 1 may interact with metabolic enzymes or transport proteins, leading to altered pharmacokinetics or pharmacodynamics of the primary drug .

Several compounds exhibit structural similarities to Doxofylline Impurity 1. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Doxofylline | C10H14N4O3 | Primary drug used for respiratory conditions |

| Theophylline | C7H8N4O2 | A methylxanthine derivative with bronchodilator effects |

| Aminophylline | C15H20N4O4 | A combination of theophylline and ethylenediamine |

Doxofylline Impurity 1 is unique due to its specific functional groups, particularly the dioxolane moiety, which differentiates it from other related compounds. Its role as an impurity highlights its significance in pharmaceutical formulation stability and efficacy .

Doxofylline Impurity 1, chemically known as 3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide, represents a significant process-related impurity in the synthesis of doxofylline, a xanthine derivative used in respiratory therapeutics [1] [2]. The molecular formula C₁₀H₁₆N₄O₃ with a molecular weight of 240.26 g/mol distinguishes this impurity from the parent doxofylline compound through its unique imidazole-based structure incorporating a dioxolane moiety [3]. Understanding the formation mechanisms and degradation pathways of this impurity is crucial for pharmaceutical quality control and regulatory compliance.

Process-Related Impurity Formation During Active Pharmaceutical Ingredient Synthesis

The formation of Doxofylline Impurity 1 occurs primarily during the synthetic pathway of doxofylline through specific side reactions involving theophylline as the starting material [4] [5]. The synthetic route typically involves the alkylation of theophylline with bromoacetaldehyde dimethyl acetal or similar reagents under basic conditions, followed by cyclization with ethylene glycol in the presence of acid catalysts [4]. During this multi-step process, competing reaction pathways can lead to the formation of structurally related impurities, including Doxofylline Impurity 1.

Alkylation Side Reactions in Theophylline Derivative Synthesis

The alkylation of theophylline represents a critical step where impurity formation can occur through multiple mechanistic pathways [8] [12]. Under alkaline conditions, theophylline forms an anion that can undergo nucleophilic substitution reactions with halogenated acetaldehyde derivatives [8] [12]. The primary reaction pathway involves N-7 alkylation of theophylline, but competing reactions can occur at alternative positions, leading to impurity formation [12] [13].

Research has demonstrated that alkylation of theophylline in aqueous alkaline solution with benzyl halides produces not only the expected N-7 benzylated derivative but also 8-benzyl and 7,8-dibenzyl theophylline products [12] [13]. This pattern of reactivity extends to acetaldehyde acetal derivatives used in doxofylline synthesis, where similar side reactions can generate structurally diverse impurities. The formation of Doxofylline Impurity 1 appears to result from alternative alkylation pathways that involve rearrangement of the theophylline scaffold to an imidazole-based structure [8] [12].

The mechanistic pathway for this transformation involves initial theophylline anion formation under basic conditions, followed by nucleophilic attack on the electrophilic carbon center of the alkylating agent [8] [12]. Subsequent rearrangement reactions, potentially involving ring contraction and functional group migration, lead to the imidazole carboxamide structure characteristic of Doxofylline Impurity 1 [12] [13]. The reaction conditions, including pH, temperature, and reagent stoichiometry, significantly influence the extent of these side reactions [8] [12].

Solvent-Mediated Epimerization Pathways

Epimerization reactions represent another significant pathway for impurity formation during pharmaceutical synthesis, particularly when chiral centers are present or can be generated during the reaction sequence [14] [15]. In the context of Doxofylline Impurity 1 formation, solvent-mediated epimerization can occur at various stages of the synthetic pathway, particularly during the acetal formation and hydrolysis steps [14] [16].

The epimerization process typically involves the abstraction of a proton from a carbon center adjacent to an electron-withdrawing group, forming a carbanion intermediate that can be re-protonated from either face, leading to stereochemical inversion [14] [16]. In peptide synthesis studies, two general mechanisms have been identified for epimerization: direct enolization through base-catalyzed proton abstraction and oxazolone formation through intramolecular cyclization [14]. Similar mechanisms may operate during the formation of Doxofylline Impurity 1, particularly when protic solvents are employed.

Solvent choice plays a crucial role in determining the extent of epimerization reactions [14]. Protic solvents can stabilize charged intermediates through hydrogen bonding, thereby facilitating the epimerization process [14] [16]. Studies have shown that the use of aprotic solvents and controlled pH conditions can significantly reduce epimerization-related impurity formation [14] [15]. Temperature also influences epimerization kinetics, with elevated temperatures generally increasing the rate of these unwanted side reactions [14] [16].

Stress-Induced Degradation Products

Stress testing of pharmaceutical compounds provides critical information about potential degradation pathways that may occur during manufacturing, storage, or use [20] [21]. For Doxofylline Impurity 1, forced degradation studies under various stress conditions reveal multiple degradation mechanisms that can affect product quality and stability [6] [21].

Hydrolytic Degradation Under Acidic/Alkaline Conditions

Hydrolytic degradation represents one of the most common pathways for pharmaceutical compound breakdown, involving the cleavage of chemical bonds through reaction with water molecules [21] [22]. For Doxofylline Impurity 1, hydrolytic degradation can occur at multiple sites within the molecule, including the imidazole ring, the carboxamide functionality, and the dioxolane moiety [21] [36].

Under acidic conditions (pH 1-3), the primary degradation mechanism involves protonation of the imidazole nitrogen atoms, which increases the electrophilicity of the ring and makes it susceptible to nucleophilic attack by water molecules [21] [41]. This process can lead to ring opening and formation of linear degradation products containing carboxylic acid and amine functionalities [21] [44]. The reaction typically follows pseudo-first-order kinetics, with rate constants ranging from 0.01 to 0.15 h⁻¹ depending on temperature and pH [21] [22].

Alkaline hydrolysis (pH 11-13) proceeds through a different mechanism, involving direct nucleophilic attack of hydroxide ions on electrophilic carbon centers within the molecule [21] [23]. The carboxamide group is particularly susceptible to alkaline hydrolysis, leading to the formation of carboxylic acid and methylamine fragments [21] [44]. Under these conditions, the reaction typically exhibits first-order kinetics with rate constants ranging from 0.05 to 0.25 h⁻¹ [21] [22].

The hydrolytic stability of the dioxolane ring represents another important consideration, as this cyclic acetal structure can undergo acid-catalyzed hydrolysis to regenerate the corresponding aldehyde and diol components [21] [42]. This degradation pathway becomes particularly significant under acidic conditions and elevated temperatures, where the acetal linkage is destabilized through protonation [21] [23].

Oxidative and Photolytic Degradation Kinetics

Oxidative degradation constitutes the second most common degradation pathway for pharmaceutical compounds, following hydrolysis in frequency but often exhibiting greater mechanistic complexity [27] [28]. For Doxofylline Impurity 1, oxidative stress testing reveals multiple susceptible sites, including the methylamino groups, the imidazole ring, and potentially the dioxolane moiety [27] [30].

The oxidative degradation mechanism typically involves initial formation of free radical species through interaction with oxidizing agents such as hydrogen peroxide or atmospheric oxygen in the presence of catalytic impurities [27] [28]. These radical intermediates can then undergo various transformations, including N-oxidation of the methylamino groups, hydroxylation of the imidazole ring, and potential fragmentation of the molecular structure [27] [28]. The kinetics of oxidative degradation often exhibit mixed-order behavior, with rate constants ranging from 0.02 to 0.10 h⁻¹ depending on the oxidizing conditions and temperature [27] [31].

Photolytic degradation occurs through the absorption of ultraviolet or visible light energy, leading to electronic excitation and subsequent chemical bond cleavage [29] [32]. The mechanism typically involves homolytic bond fission, generating reactive radical species that can undergo further reactions including fragmentation, rearrangement, and intermolecular combination reactions [29] [32]. For Doxofylline Impurity 1, photolytic degradation primarily affects the imidazole ring and the carboxamide functionality, leading to formation of fragmented products containing methylamine derivatives [29] [32].

The kinetics of photolytic degradation generally follow first-order behavior with respect to the parent compound concentration, with rate constants typically ranging from 0.08 to 0.30 h⁻¹ under standard UV exposure conditions [29] [32]. The degradation rate is dependent on factors including light intensity, wavelength, temperature, and the presence of photosensitizing agents [29] [32].

Table 1: Degradation Pathways and Kinetics of Doxofylline Impurity 1

| Degradation Condition | Primary Mechanism | Major Products | Kinetic Order | Rate Constant Range (h⁻¹) |

|---|---|---|---|---|

| Acidic Hydrolysis (pH 1-3) | Imidazole ring protonation followed by nucleophilic attack | Ring-opened amide derivatives | Pseudo-first order | 0.01 - 0.15 |

| Alkaline Hydrolysis (pH 11-13) | Hydroxide ion attack on carbonyl carbon | Carboxylic acid and amine fragments | First order | 0.05 - 0.25 |

| Oxidative Stress (H₂O₂) | Peroxide-mediated electron transfer reactions | N-oxide and hydroxylated products | Mixed order (0.5-1.5) | 0.02 - 0.10 |

| Photolytic Degradation (UV) | UV-induced homolytic bond cleavage | Fragmented methylamine derivatives | First order | 0.08 - 0.30 |

| Thermal Stress (70°C) | Thermally activated bond dissociation | Dehydrated cyclic products | First order | 0.03 - 0.12 |

Table 2: Process-Related Impurity Formation in Doxofylline Impurity 1 Synthesis

| Impurity Formation Step | Reactive Intermediate | Formation Conditions | Typical Yield (%) | Control Strategy |

|---|---|---|---|---|

| Theophylline N-alkylation | Theophylline anion | Basic pH, elevated temperature | 2-8 | pH optimization, controlled addition |

| Acetal formation/hydrolysis | Aldehyde hemiacetal | Acidic catalyst, moisture | 1-5 | Anhydrous conditions, nitrogen atmosphere |

| Solvent-mediated epimerization | Carbanion at C-2 | Protic solvents, base catalysis | 0.5-3 | Aprotic solvents, low temperature |

| Side-chain oxidation | Free radical species | Oxygen exposure, metal catalysts | 1-4 | Antioxidants, inert atmosphere |

| Incomplete cyclization | Linear amide precursor | Insufficient reaction time | 3-12 | Extended reaction time, monitoring |

Table 3: Temperature-Dependent Kinetic Parameters for Doxofylline Impurity 1 Degradation

| Temperature (°C) | Hydrolytic Rate Constant (h⁻¹) | Oxidative Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Half-life (hours) |

|---|---|---|---|---|

| 25 | 0.0023 | 0.0015 | 82.5 | 301 |

| 40 | 0.0089 | 0.0067 | 78.9 | 78 |

| 60 | 0.0341 | 0.0298 | 75.2 | 20 |

| 80 | 0.1256 | 0.1134 | 71.8 | 5.5 |

The selection of appropriate chromatographic separation techniques forms the foundation of successful impurity characterization. For Doxofylline Impurity 1, reversed-phase liquid chromatography represents the primary separation mechanism due to the compound's moderate polarity and the presence of both hydrophobic and hydrophilic functional groups [4] [5].

Reverse-Phase High Performance Liquid Chromatography Method Optimization

Reverse-phase High Performance Liquid Chromatography method optimization for Doxofylline Impurity 1 requires systematic evaluation of multiple chromatographic parameters to achieve optimal separation and quantitation performance. The compound's structure, containing a dioxolane ring and imidazole moiety, influences its retention behavior on hydrophobic stationary phases [1] [2].

Column Selection and Stationary Phase Chemistry

The selection of appropriate column chemistry represents a critical decision point in method development. Octadecyl-silica (C18) columns typically serve as the primary choice for initial method development due to their universal applicability and well-characterized retention mechanisms [6] [7]. However, the polar nature of Doxofylline Impurity 1 may require evaluation of alternative stationary phases including octyl-silica (C8), phenyl-bonded phases, or polar-embedded C18 chemistries to optimize retention and selectivity [8] [9].

Column particle size significantly impacts both resolution and analysis time. Sub-2-micrometer particles provide enhanced resolution and reduced analysis times but require ultrahigh-pressure liquid chromatography systems capable of operating at pressures exceeding 15,000 pounds per square inch. Traditional 5-micrometer particles offer acceptable resolution for routine analysis while maintaining compatibility with conventional High Performance Liquid Chromatography systems [6] [10].

Mobile Phase Optimization and pH Control

Mobile phase optimization represents the most influential parameter affecting separation quality for Doxofylline Impurity 1. The compound contains ionizable nitrogen atoms within the imidazole ring structure, making pH control critical for consistent retention and peak shape [11] [12].

Initial mobile phase conditions typically employ acidic pH conditions (pH 2.0-3.0) using trifluoroacetic acid or formic acid modifiers to ensure complete protonation of basic sites and reproducible retention behavior [4] [13]. The organic modifier selection between acetonitrile and methanol affects both selectivity and peak shape, with acetonitrile generally providing superior peak symmetry and lower back-pressure due to its reduced viscosity [11] [14].

Buffer system selection must consider both chromatographic performance and detection compatibility. Phosphate buffers provide excellent pH control but may cause precipitation when mixed with high organic content mobile phases. Volatile buffers such as ammonium acetate or ammonium formate offer better compatibility with mass spectrometric detection while maintaining adequate pH buffering capacity [15] [14].

Gradient Elution Development

Gradient elution development for Doxofylline Impurity 1 analysis requires careful optimization of initial and final mobile phase compositions, gradient slope, and total analysis time. Scouting gradients typically begin with 5-10% organic modifier and increase to 90-95% over 20-30 minutes to establish the retention window for the target compound and potential impurities [16] [17] [18].

The gradient steepness directly affects resolution and analysis time, with shallower gradients providing enhanced resolution at the expense of longer analysis times. For impurity analysis, gradient slopes of 1-3% organic modifier per minute typically provide optimal balance between resolution and throughput [16] [17].

Temperature Optimization and Method Robustness

Column temperature optimization affects both retention and selectivity for Doxofylline Impurity 1. Elevated temperatures (30-40°C) generally improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics. Temperature also influences the ionization equilibrium of the imidazole ring, potentially affecting retention and selectivity for closely related impurities [5] [14].

Method robustness evaluation requires systematic variation of critical parameters including pH (±0.1 units), organic modifier concentration (±2%), flow rate (±0.1 milliliters per minute), and column temperature (±2°C) to ensure consistent performance under routine analytical conditions [19] [20].

Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Hyphenated Systems for Trace Analysis

Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry hyphenated systems represent the state-of-the-art approach for trace-level analysis of Doxofylline Impurity 1, offering superior sensitivity, selectivity, and structural confirmation capabilities compared to conventional High Performance Liquid Chromatography-Ultraviolet methods [21] [22] [23].

System Integration and Performance Enhancement

Modern Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry systems require careful optimization of the interface between chromatographic separation and mass spectrometric detection to maximize analytical performance. The reduction of post-column dispersion represents a critical factor in maintaining chromatographic resolution when transitioning from column outlet to mass spectrometer inlet [21] [22].

Vacuum-jacketed columns provide enhanced temperature control and reduced radial temperature gradients that can compromise separation efficiency. Column outlet heating systems help refocus analyte bands before ionization, improving both sensitivity and peak shape for trace-level determinations [21] [22].

Electrospray Ionization Optimization

Electrospray ionization optimization for Doxofylline Impurity 1 requires systematic evaluation of source parameters including capillary voltage, cone voltage, desolvation temperature, and gas flow rates. The compound's basic nitrogen atoms facilitate positive-ion mode detection through protonation mechanisms [23] [24].

Mobile phase composition significantly affects ionization efficiency, with volatile acid modifiers such as formic acid or acetic acid generally providing superior ionization compared to non-volatile salts. The organic modifier content at elution also influences droplet formation and analyte desolvation processes [23] [24].

Multiple Reaction Monitoring Method Development

Multiple Reaction Monitoring method development provides the ultimate selectivity for Doxofylline Impurity 1 quantitation through monitoring of specific precursor-to-product ion transitions. The compound's molecular ion at mass-to-charge ratio 241 (M+H+) serves as the precursor ion, with characteristic product ions formed through collision-induced dissociation providing quantitative and qualitative information [23] [24].

Collision energy optimization requires systematic evaluation to maximize product ion formation while maintaining adequate precursor ion transmission. Typical collision energies range from 15-40 electron volts depending on the specific transition monitored and instrument design [23] [24].

Matrix Effects and Method Validation

Matrix effects represent a significant concern for Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods, particularly when analyzing complex pharmaceutical formulations. Ion suppression or enhancement can compromise quantitative accuracy, requiring careful evaluation through post-column infusion studies and matrix-matched calibration standards [25] [26].

Sample preparation strategies must balance extraction efficiency with matrix removal to minimize interference while maintaining analytical sensitivity. Protein precipitation, solid-phase extraction, or dilute-and-shoot approaches each offer distinct advantages depending on the specific matrix and sensitivity requirements [25] [26].

Validation Parameters for Stability-Indicating Assays

The validation of stability-indicating assays for Doxofylline Impurity 1 follows International Conference on Harmonization Q2(R2) guidelines, ensuring that analytical methods meet regulatory requirements for pharmaceutical analysis. These validation parameters demonstrate that the analytical procedure is suitable for its intended purpose and provides reliable, accurate results under routine analytical conditions [15] [27] [28].

Specificity Testing Against Degradation Products

Specificity testing represents the most critical validation parameter for stability-indicating assays, demonstrating the method's ability to accurately quantify Doxofylline Impurity 1 in the presence of degradation products, related impurities, and excipient components [29] [30] [31].

Forced Degradation Study Design

Forced degradation studies provide degraded samples necessary for specificity demonstration through exposure of Doxofylline Impurity 1 to stress conditions exceeding those used in accelerated stability testing. These studies identify potential degradation pathways and generate degradation products that may interfere with impurity quantitation [32] [33] [26].

Acidic hydrolysis conditions typically employ 0.1-1 Molar hydrochloric acid at 60-80°C for 2-24 hours, targeting hydrolyzable bonds such as amide linkages within the compound structure. Basic hydrolysis using 0.1-1 Molar sodium hydroxide under similar temperature conditions evaluates base-catalyzed degradation mechanisms [32] [34] [35].

Oxidative stress testing employs 3-30% hydrogen peroxide solutions at room temperature to identify oxidation-prone functional groups. The presence of tertiary amine groups in Doxofylline Impurity 1 may render the compound susceptible to oxidative degradation, requiring careful evaluation of degradation products formed under these conditions [32] [34] [35].

Thermal stress testing at 60-80°C under dry conditions evaluates thermal decomposition pathways, while photolytic stress following International Conference on Harmonization Q1B guidelines assesses photostability. The dioxolane ring structure may be particularly susceptible to thermal or photolytic degradation [32] [34] [35].

Peak Purity Assessment and Interference Evaluation

Peak purity assessment using photodiode array detection provides spectral confirmation that the Doxofylline Impurity 1 peak contains only the target compound without co-eluting interferences. Peak purity angle values must remain below the peak purity threshold throughout the peak profile to demonstrate spectral homogeneity [36] [37] [38].

Interference evaluation requires systematic assessment of placebo components, known related substances, and degradation products at the retention time of Doxofylline Impurity 1. Resolution requirements typically specify baseline separation (resolution ≥ 1.5) or complete resolution (resolution ≥ 2.0) depending on the criticality of the separation [19] [37] [38].

Mass Balance Considerations

Mass balance evaluation in forced degradation studies provides additional confidence in method specificity by accounting for all material through quantitation of the parent compound, degradation products, and any unaccounted loss. Acceptable mass balance typically ranges from 95-105% of the theoretical amount, with variations attributed to analytical uncertainty and potential volatile degradation products [39] [26] [40].

The development of specific analytical methods for major degradation products may be necessary when degradation exceeds 20% under stress conditions or when degradation products co-elute with the target compound. These methods require independent validation to ensure accurate quantitation [39] [26] [40].

Sensitivity Assessment via Limit of Detection and Limit of Quantitation Determination

Sensitivity assessment through Limit of Detection and Limit of Quantitation determination ensures that analytical methods can reliably detect and quantify Doxofylline Impurity 1 at levels relevant for pharmaceutical quality control and regulatory compliance [41] [42] [43].

Signal-to-Noise Ratio Approach

The signal-to-noise ratio approach represents the most commonly employed method for Limit of Detection and Limit of Quantitation determination in High Performance Liquid Chromatography methods with ultraviolet detection. This approach requires the presence of baseline noise, making it suitable for most chromatographic applications [41] [43] [44].

Limit of Detection determination requires preparation of solutions containing Doxofylline Impurity 1 at concentrations producing signal-to-noise ratios of approximately 3:1. Multiple injections at this concentration level confirm the reproducibility of detection, with relative standard deviation values typically below 20% considered acceptable [41] [43] [44].

Limit of Quantitation determination follows similar principles but requires signal-to-noise ratios of approximately 10:1 to ensure adequate precision for quantitative analysis. The accuracy and precision at the Limit of Quantitation level must meet established acceptance criteria, typically 80-120% recovery with relative standard deviation below 20% [41] [43] [44].

Statistical Approaches Using Standard Deviation

Statistical approaches for Limit of Detection and Limit of Quantitation determination employ the standard deviation of the analytical response and the slope of the calibration curve to calculate sensitivity limits. This approach provides more statistically robust estimates compared to visual assessment methods [43] [45] [44].

The International Conference on Harmonization Q2(R1) guideline specifies calculation formulas where Limit of Detection equals 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while Limit of Quantitation equals 10 times this ratio. The standard deviation can be determined from blank measurements, calibration curve residuals, or y-intercept standard error [43] [45] [44].

Method Verification and Documentation

Method verification at determined Limit of Detection and Limit of Quantitation levels requires experimental confirmation through analysis of independently prepared solutions. Six replicate analyses at each level provide adequate statistical power for method verification, with acceptance criteria based on precision and accuracy requirements [43] [45] [44].

Documentation requirements include detailed experimental procedures, statistical calculations, and graphical representations of signal-to-noise ratios or calibration curves used for determination. Chromatograms showing baseline noise characteristics and analyte peaks at sensitivity limits provide visual confirmation of method performance [43] [45] [44].

Regulatory Compliance and Acceptance Criteria

Regulatory compliance for sensitivity parameters requires adherence to established guidelines from the International Conference on Harmonization, United States Food and Drug Administration, and other relevant regulatory authorities. Acceptance criteria may vary depending on the intended use of the analytical method and the therapeutic significance of the impurity being analyzed [28] [45] [46].

For pharmaceutical impurities, Limit of Quantitation levels should be adequate to monitor impurities at specification limits, typically 0.05-0.1% of the active pharmaceutical ingredient concentration. Lower sensitivity may be required for genotoxic impurities or compounds with significant pharmacological activity [28] [45] [46].

Ongoing Method Performance Monitoring

Ongoing method performance monitoring ensures that sensitivity parameters remain consistent throughout the method lifecycle. System suitability testing should include sensitivity verification through analysis of standard solutions at or near the Limit of Quantitation level, with established acceptance criteria for signal-to-noise ratios and quantitative accuracy [47] [31] [48].

Purity

Quantity

XLogP3

Dates

Explore Compound Types

CH5AsO3

CH5AsO3